molecular formula C5H12ClN B2618204 3-Methylbut-3-en-1-amine hydrochloride CAS No. 17875-22-8

3-Methylbut-3-en-1-amine hydrochloride

Cat. No.: B2618204
CAS No.: 17875-22-8
M. Wt: 121.61
InChI Key: PLHXTZLAOGQJCH-UHFFFAOYSA-N
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Description

3-Methylbut-3-en-1-amine hydrochloride is an aliphatic amine hydrochloride characterized by a branched alkene chain. The compound’s unsaturated backbone (butene group) may influence reactivity, including susceptibility to oxidation or polymerization.

Properties

IUPAC Name

3-methylbut-3-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5(2)3-4-6;/h1,3-4,6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHXTZLAOGQJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17875-22-8
Record name 3-methylbut-3-en-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylbut-3-en-1-amine hydrochloride typically involves the reaction of 3-methylbut-3-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general procedure involves dissolving the amine in a suitable solvent, such as methanol or acetonitrile, and then adding hydrochloric acid dropwise while maintaining the temperature at room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of 3-methylbut-3-en-1-amine hydrochloride follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically obtained through crystallization and subsequent drying under vacuum .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amine oxides, saturated amines, and various substituted amine derivatives .

Scientific Research Applications

3-Methylbut-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylbut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors .

Comparison with Similar Compounds

3-Methylcyclobutanamine Hydrochloride

Structural Differences :

  • 3-Methylbut-3-en-1-amine hydrochloride : Features a linear alkene chain (C=C) with a methyl branch.
  • 3-Methylcyclobutanamine hydrochloride : Contains a strained cyclobutane ring substituted with a methyl group .

Physicochemical Properties :

  • Both compounds share high water solubility due to their hydrochloride salt forms.

Methyl 3-Amino-3-cyclobutylpropanoate

Structural Differences :

  • 3-Methylbut-3-en-1-amine hydrochloride : Alkenyl amine with a hydrochloride counterion.
  • Methyl 3-amino-3-cyclobutylpropanoate: Combines a cyclobutane ring with an ester and amine group .

Functional Group Impact :

  • The ester group in methyl 3-amino-3-cyclobutylpropanoate increases lipophilicity, contrasting with the hydrophilic nature of the hydrochloride salt in 3-methylbut-3-en-1-amine.

(S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride

Structural Differences :

  • 3-Methylbut-3-en-1-amine hydrochloride : Lacks aromatic substituents.
  • (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride : Contains a phenyl group, introducing aromaticity and chirality .

Property Implications :

  • Chirality in the (S)-enantiomer could lead to differential pharmacological activity compared to the achiral 3-methylbut-3-en-1-amine.

(3-Methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)amine Hydrochloride

Structural Differences :

  • 3-Methylbut-3-en-1-amine hydrochloride : Simple alkenyl amine.
  • Triazolopyridine derivative : Features a fused heterocyclic system (triazolo-pyridine) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Key Functional Groups Solubility (Water) Stability Considerations
3-Methylbut-3-en-1-amine hydrochloride C5H12ClN Alkenyl amine, HCl salt High Sensitive to oxidation
3-Methylcyclobutanamine hydrochloride C5H12ClN Cyclobutane, HCl salt High Strain-induced thermal instability
(S)-3-Methyl-1-phenylbutan-1-amine HCl C11H16ClN Phenyl, chiral center Moderate Chirality-dependent degradation

Table 2: Analytical Methods Applicability

Compound HPLC Method Compatibility (RP-HPLC) Key References
3-Methylbut-3-en-1-amine hydrochloride Likely compatible (similar to )
Amitriptyline hydrochloride Validated (Accuracy: 98–102% )

Research Findings and Implications

  • Stability : Hydrochloride salts generally exhibit enhanced stability, as seen in amitriptyline hydrochloride (98–102% accuracy in HPLC assays) . However, alkenes like 3-methylbut-3-en-1-amine may require inert storage conditions to prevent oxidation.
  • Synthetic Utility : Cyclobutane and triazolopyridine derivatives highlight the trade-off between rigidity (for target binding) and synthetic complexity compared to simpler alkenyl amines.

Biological Activity

3-Methylbut-3-en-1-amine hydrochloride is a compound of considerable interest in biochemical and pharmacological research. Its unique structure, characterized by a double bond and an amine group, allows it to participate in various biological activities, making it a valuable subject for studies in enzyme interactions, metabolic pathways, and potential therapeutic applications.

Molecular Formula: C5_5H11_{11}ClN
Molecular Weight: 119.60 g/mol
CAS Number: 17875-22-8

The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are critical for its role as a building block in organic synthesis and its applications in medicinal chemistry.

The biological activity of 3-Methylbut-3-en-1-amine hydrochloride primarily stems from its ability to interact with various molecular targets:

  • Enzyme Interactions: The amine group can form hydrogen bonds and ionic interactions with enzymes, influencing their catalytic activity. This property is particularly useful in studying enzyme kinetics and mechanisms.
  • Metabolic Pathways: The compound is involved in amine metabolism, serving as a substrate or inhibitor for specific biochemical pathways .
  • Therapeutic Potential: Research indicates that it may act as a precursor for the synthesis of therapeutic agents, contributing to drug development efforts.

Research Studies

Several studies have explored the applications of 3-Methylbut-3-en-1-amine hydrochloride in biological contexts:

  • Enzyme Kinetics: It has been utilized to investigate the kinetics of various enzymes, providing insights into their mechanisms of action.
  • Synthesis of Chiral Compounds: The compound has been employed in the synthesis of chiral anti-1,2-diamine derivatives through copper-catalyzed reactions, demonstrating its utility in asymmetric synthesis .
  • Pharmacological Investigations: Ongoing research aims to evaluate its pharmacological properties and potential therapeutic uses, particularly in the development of novel drugs targeting specific diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-Methylbut-2-en-1-amineDifferent double bond positionSimilar enzyme interactions
N-Methylbut-3-en-1-amineMethyl group at different positionUnique reactivity profiles
3-Methylbut-3-en-1-aminesFree base form without HClVaries in solubility and reactivity

The comparison highlights the distinct properties of 3-Methylbut-3-en-1-amine hydrochloride that make it suitable for targeted research applications where other similar compounds may not be effective.

Case Studies

Case Study 1: Enzyme Interaction Studies
In a study investigating enzyme interactions, 3-Methylbut-3-en-1-amine hydrochloride was shown to modulate the activity of specific enzymes involved in metabolic pathways. The results indicated that varying concentrations of the compound could significantly alter enzyme kinetics, suggesting its potential as a regulatory agent .

Case Study 2: Synthesis of Therapeutic Agents
Research focused on synthesizing novel therapeutic agents has utilized 3-Methylbut-3-en-1-amine hydrochloride as a key intermediate. The compound's ability to form diverse derivatives through nucleophilic substitution reactions has facilitated the development of compounds with enhanced biological activity .

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